molecular formula C16H22BNO5 B13723221 2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13723221
M. Wt: 319.2 g/mol
InChI Key: DFCRUNXHVLWBMF-UHFFFAOYSA-N
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Description

2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest due to its potential applications in various fields, particularly in organic synthesis. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a cyclopropylmethoxy and a nitrophenyl group. The unique structure of this compound makes it a valuable reagent in cross-coupling reactions, such as the Suzuki–Miyaura coupling.

Preparation Methods

The synthesis of 2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(Cyclopropylmethoxy)-3-nitrophenylboronic acid with a suitable dioxaborolane precursor. The reaction is usually carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst. The reaction proceeds via the formation of a boronate ester intermediate, which then cyclizes to form the desired dioxaborolane compound .

Chemical Reactions Analysis

2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily used in Suzuki–Miyaura cross-coupling reactions, where it acts as a boron reagent. In these reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The reaction conditions typically involve the use of a base, such as potassium carbonate or sodium hydroxide, and a palladium catalyst, such as palladium acetate or palladium chloride. The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of 2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves several key steps. First, the compound undergoes oxidative addition with a palladium catalyst, forming a palladium-boron complex. This is followed by transmetalation, where the boron atom transfers its organic group to the palladium center. Finally, reductive elimination occurs, resulting in the formation of a new carbon-carbon bond and the regeneration of the palladium catalyst . The molecular targets and pathways involved in this mechanism are primarily related to the catalytic cycle of the palladium catalyst and the reactivity of the boron reagent .

Comparison with Similar Compounds

2-(4-(Cyclopropylmethoxy)-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boron-containing compounds used in cross-coupling reactions, such as phenylboronic acid and 4-bromophenylboronic acid. While these compounds also serve as boron reagents in Suzuki–Miyaura coupling reactions, this compound offers unique advantages due to its structural features. The presence of the cyclopropylmethoxy and nitrophenyl groups enhances the reactivity and selectivity of the compound, making it a more efficient reagent in certain cross-coupling reactions . Similar compounds include 4-[2-(Cyclopropylmethoxy)ethyl]phenol and other boronic acids and esters used in organic synthesis .

Properties

Molecular Formula

C16H22BNO5

Molecular Weight

319.2 g/mol

IUPAC Name

2-[4-(cyclopropylmethoxy)-3-nitrophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C16H22BNO5/c1-15(2)16(3,4)23-17(22-15)12-7-8-14(13(9-12)18(19)20)21-10-11-5-6-11/h7-9,11H,5-6,10H2,1-4H3

InChI Key

DFCRUNXHVLWBMF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCC3CC3)[N+](=O)[O-]

Origin of Product

United States

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